molecular formula C18H16N2OS B2836320 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one CAS No. 941921-38-6

6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one

Cat. No. B2836320
CAS RN: 941921-38-6
M. Wt: 308.4
InChI Key: WFGMBPRJTSZZAB-UHFFFAOYSA-N
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Description

6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. It is a potent inhibitor of a specific protein kinase, known as Aurora A kinase, which plays an important role in cell division and proliferation. This compound has gained significant attention in the scientific community due to its potential use in cancer therapy.

Scientific Research Applications

Nonlinear Optical Applications

The pyrimidine ring, including its derivatives like 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one, plays a crucial role in nonlinear optics (NLO). A study conducted on thiopyrimidine derivatives has highlighted their promising applications in medicine and nonlinear optics. The research indicates that derivatives of thiopyrimidine, due to their significant NLO properties, are recommended for optoelectronic associated high-technology applications. These derivatives exhibit larger NLO properties compared to standard molecules, confirming their potential in high-tech applications (Hussain et al., 2020).

Antimicrobial Applications

Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one, synthesized from pyrimidine derivatives, have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study suggests that specific moieties in the thiazolidin-4-one ring enhance inhibitory activity against all tested organisms, demonstrating the antimicrobial potential of pyrimidine derivatives (Sanjeeva Reddy et al., 2010).

Antitumor Applications

Pyrimidine derivatives have been explored for their antitumor activities. One particular study synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that the majority of these compounds displayed potent anticancer activity, comparable to that of doxorubicin, especially on breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Antioxidant Applications

A study focusing on the synthesis and characterization of new pyrimidine derivatives explored their antioxidant properties. The research found that certain pyrimidine derivatives, when tested in vitro, showed significant antioxidant activity, indicating their potential as effective antioxidants in pharmaceutical applications (Akbas et al., 2018).

properties

IUPAC Name

4-phenyl-2-(1-phenylethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13(14-8-4-2-5-9-14)22-18-19-16(12-17(21)20-18)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGMBPRJTSZZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one

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